5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile
Overview
Description
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that contains a pyrrole ring and a nitrile group. Its unique structure has made it a promising candidate for drug development and other scientific research.
Mechanism Of Action
The mechanism of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.
Biochemical And Physiological Effects
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to induce the production of heme oxygenase-1 (HO-1), an enzyme that has anti-inflammatory and antioxidant effects. In addition, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. One limitation of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many future directions for research on 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile. One area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based materials for use in various applications, including electronics and energy storage. Finally, further studies are needed to fully understand the mechanisms of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile and its potential applications in various fields.
Scientific Research Applications
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In agriculture, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a fungicide and insecticide. In materials science, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a building block for the synthesis of new materials.
properties
CAS RN |
134518-32-4 |
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Product Name |
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3 |
InChI Key |
HJUAUQSIDCNJFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
SMILES |
CC(C)N1CC(=C(C1=N)C#N)O |
Canonical SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
synonyms |
1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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